molecular formula C8H14O2 B155369 2-Cyclohexen-1-one dimethylketal CAS No. 1728-18-3

2-Cyclohexen-1-one dimethylketal

Cat. No.: B155369
CAS No.: 1728-18-3
M. Wt: 142.2 g/mol
InChI Key: OVIPECWZMIWWAS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one dimethylketal typically involves the protection of the ketone group in 2-Cyclohexen-1-one. One common method is the reaction of 2-Cyclohexen-1-one with methanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dimethylketal . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale ketalization reactions. These reactions are typically conducted in continuous flow reactors to optimize yield and efficiency. The use of acid catalysts and methanol is common in these processes .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one dimethylketal undergoes various chemical reactions, including:

    Hydrolysis: The dimethylketal group can be hydrolyzed back to the ketone under acidic or basic conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone group.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or halides.

Major Products

    Hydrolysis: 2-Cyclohexen-1-one.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted cyclohexenone derivatives.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one dimethylketal primarily involves its ability to undergo hydrolysis to release 2-Cyclohexen-1-one. This release allows the ketone group to participate in various chemical reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its protected ketone group, which allows it to be used in reactions where the ketone group needs to be temporarily masked. This makes it particularly useful in multi-step synthesis processes where selective reactivity is required .

Properties

IUPAC Name

3,3-dimethoxycyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-9-8(10-2)6-4-3-5-7-8/h4,6H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIPECWZMIWWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341520
Record name 2-Cyclohexen-1-one dimethylketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1728-18-3
Record name 2-Cyclohexen-1-one dimethylketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclohexen-1-one Dimethylketal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-one dimethylketal
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2-Cyclohexen-1-one dimethylketal
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2-Cyclohexen-1-one dimethylketal
Reactant of Route 4
2-Cyclohexen-1-one dimethylketal
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2-Cyclohexen-1-one dimethylketal
Reactant of Route 6
2-Cyclohexen-1-one dimethylketal

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